molecular formula C5H8F3NO B11819472 (R)-3-(trifluoromethoxy)pyrrolidine

(R)-3-(trifluoromethoxy)pyrrolidine

Cat. No.: B11819472
M. Wt: 155.12 g/mol
InChI Key: LMXDVHWGZYGKNK-SCSAIBSYSA-N
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Description

®-3-(trifluoromethoxy)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(trifluoromethoxy)pyrrolidine typically involves the functionalization of pyrrolidine. One common method includes the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound . This method is advantageous due to its simplicity and the absence of metal catalysts, which can be beneficial for large-scale production.

Industrial Production Methods

Industrial production methods for ®-3-(trifluoromethoxy)pyrrolidine often involve continuous flow processes to ensure high efficiency and yield. These methods leverage advanced microreactor systems to facilitate the direct introduction of functional groups into the pyrrolidine ring .

Chemical Reactions Analysis

Types of Reactions

®-3-(trifluoromethoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the pyrrolidine ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

®-3-(trifluoromethoxy)pyrrolidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. This interaction can lead to significant changes in the biological activity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(trifluoromethyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-3-(methoxy)pyrrolidine: Contains a methoxy group instead of a trifluoromethoxy group.

    ®-3-(fluoromethoxy)pyrrolidine: Features a fluoromethoxy group.

Uniqueness

®-3-(trifluoromethoxy)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

(3R)-3-(trifluoromethoxy)pyrrolidine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1

InChI Key

LMXDVHWGZYGKNK-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1OC(F)(F)F

Canonical SMILES

C1CNCC1OC(F)(F)F

Origin of Product

United States

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